REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[O:7][CH2:8][CH2:9][N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1)([O-])=O.[H][H]>[Pd].C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[O:7][CH2:8][CH2:9][N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(OCCN2CCCC2)C=CC1
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Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through Celite 545
|
Type
|
EXTRACTION
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Details
|
the product extracted into 1M HCl (3×20 ml)
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Type
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WASH
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Details
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The acidic layer was washed with ether (2×20 ml)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The product was eluted through a silica gel pad (75% ethyl acetate/hexane/1% Et3N)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OCCN2CCCC2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |